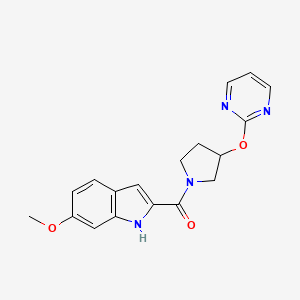

![molecular formula C22H21N3O2S B2530567 N-(2-methoxybenzyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide CAS No. 897463-23-9](/img/structure/B2530567.png)

N-(2-methoxybenzyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound N-(2-methoxybenzyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide is a derivative of N-(benzo[d]thiazol-2-yl)acetamide, which is a class of compounds known for their potential biological activities. The structure of this compound suggests that it may have interesting photophysical properties and biological activities, as indicated by studies on similar molecules. For instance, N-(6-arylbenzo[d]thiazol-2-yl)acetamides have been synthesized and evaluated for various biological activities, including antioxidant, antibacterial, and urease inhibition, with some derivatives showing significant activity, particularly in urease inhibition .

Synthesis Analysis

The synthesis of related N-(benzo[d]thiazol-2-yl)acetamide derivatives typically involves C-C coupling methodologies, such as palladium(0)-catalyzed reactions with aryl boronic pinacol ester/acids . Although the specific synthesis of this compound is not detailed in the provided papers, it is likely that similar synthetic strategies could be employed, considering the structural similarities with the compounds studied.

Molecular Structure Analysis

The molecular structure of N-(benzo[d]thiazol-2-yl)acetamide derivatives is characterized by the presence of hydrogen bonding, which plays a crucial role in their assembly and photophysical properties. For example, different substituents on the benzothiazole moiety lead to various hydrogen-bonded assemblies, such as R22(8) molecular dimers and hydrogen-bonded rings . These interactions are essential for the stability and function of the molecules and would be an important aspect to consider in the analysis of this compound.

Chemical Reactions Analysis

The chemical reactivity of N-(benzo[d]thiazol-2-yl)acetamide derivatives can be influenced by the nature of the substituents on the benzothiazole ring. The presence of electron-donating or electron-withdrawing groups can affect the electron density of the molecule, thereby influencing its reactivity in various chemical reactions. The specific reactivity of this compound would need to be studied in the context of its unique substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(benzo[d]thiazol-2-yl)acetamide derivatives are closely related to their molecular structure. The photophysical properties, such as fluorescence and absorption, are determined by the molecular conformation and the nature of the hydrogen bonding interactions . The biological activities of these compounds, as demonstrated by their moderate to good activities in various bioassays, are also influenced by their ability to form hydrogen bonds with biological targets, such as enzymes . The specific properties of this compound would be expected to follow similar trends, with its biological activity potentially being related to its ability to interact with biological macromolecules through hydrogen bonding.

Scientific Research Applications

Cytotoxic Activity

N-(2-methoxybenzyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide derivatives have been explored for their potential cytotoxic activity. For instance, Ding et al. (2012) synthesized a series of compounds with imidazo[2,1-b]thiazole scaffolds, demonstrating cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231. They found that certain derivatives showed significant inhibition against these cell lines, suggesting potential applications in cancer therapy (Ding et al., 2012).

Antimicrobial Activity

Research by Gull et al. (2016) on similar compounds revealed notable antimicrobial activities, particularly in urease inhibition. They conducted studies to understand the mechanism of this inhibition, which could be valuable in developing new antimicrobial agents (Gull et al., 2016).

Antileukemic Activity

A study by Choodamani et al. (2020) focused on the synthesis of various compounds in the imidazo[2,1-b][1,3,4]thiadiazole series, assessing their potential cytotoxic activity in leukemia cell lines. They identified compounds with significant cytotoxic effects, suggesting their utility in antileukemic therapies (Choodamani et al., 2020).

Antibacterial and Antifungal Activities

Badige et al. (2009) synthesized a series of compounds related to this compound, which demonstrated significant antibacterial and antifungal activities. This research indicates the potential of these compounds in treating various bacterial and fungal infections (Badige et al., 2009).

Potential Applications in Antioxidant Therapy

Some derivatives of this compound have shown promising antioxidant activities. Koppireddi et al. (2013) synthesized a series of these derivatives and evaluated their antioxidant potential, suggesting their possible use in antioxidant therapy (Koppireddi et al., 2013).

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

It is likely that it interacts with its targets in a manner similar to other indole derivatives, which are known to have diverse biological activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Pharmacokinetics

Thiazole, a component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

Compounds with similar structures have been found to have diverse biological activities, suggesting that this compound may also have a broad range of effects .

properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O2S/c1-15-7-9-16(10-8-15)19-13-25-18(14-28-22(25)24-19)11-21(26)23-12-17-5-3-4-6-20(17)27-2/h3-10,13-14H,11-12H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDBONDKPAGQOOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NCC4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide](/img/no-structure.png)

![5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]pentanamide](/img/structure/B2530494.png)

![Tert-butyl N-[[4-[2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]ethoxy]oxan-4-yl]methyl]carbamate](/img/structure/B2530495.png)

![N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2530497.png)

![N-[(4-Chlorophenyl)methyl]-N-Boc-glycine](/img/structure/B2530504.png)